1-cyclobutyl-4-iodobenzene
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Overview
Description
1-cyclobutyl-4-iodobenzene is an organic compound with the molecular formula C10H11I. It consists of a benzene ring substituted with an iodine atom and a cyclobutyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-cyclobutyl-4-iodobenzene can be synthesized through several methods, one of which involves the iodination of 1-cyclobutylbenzene. This reaction typically uses iodine (I2) and a suitable oxidizing agent such as nitric acid (HNO3) or hydrogen peroxide (H2O2) under controlled conditions to introduce the iodine atom onto the benzene ring.
Another common method is the Suzuki-Miyaura coupling reaction, where 1-cyclobutyl-4-bromobenzene reacts with an organoboron compound in the presence of a palladium catalyst and a base. This method is favored for its mild reaction conditions and high yield .
Industrial Production Methods
Industrial production of this compound often involves large-scale iodination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and maximizing efficiency.
Chemical Reactions Analysis
Types of Reactions
1-cyclobutyl-4-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) and potassium cyanide (KCN).
Oxidation Reactions: The cyclobutyl group can be oxidized to form cyclobutanone derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution Reactions: Products include 1-cyclobutyl-4-azidobenzene and 1-cyclobutyl-4-cyanobenzene.
Oxidation Reactions: Products include 1-cyclobutyl-4-benzoylbenzene.
Reduction Reactions: Products include 1-cyclobutylbenzene.
Scientific Research Applications
1-cyclobutyl-4-iodobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: It is used in the study of biological pathways and mechanisms, particularly in the development of radiolabeled compounds for imaging and diagnostic purposes.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of compounds with anticancer and antimicrobial properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials for electronics.
Mechanism of Action
The mechanism of action of 1-cyclobutyl-4-iodobenzene depends on the specific reactions it undergoes. In substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In oxidation and reduction reactions, the cyclobutyl group or the iodine atom undergoes changes in oxidation state, leading to the formation of new products.
Comparison with Similar Compounds
1-cyclobutyl-4-iodobenzene can be compared with other similar compounds such as:
1-cyclobutyl-4-bromobenzene: Similar structure but with a bromine atom instead of iodine. It is less reactive in nucleophilic substitution reactions.
1-cyclobutyl-4-chlorobenzene: Contains a chlorine atom instead of iodine. It is also less reactive compared to the iodo derivative.
1-cyclobutyl-4-fluorobenzene: Contains a fluorine atom. It is the least reactive among the halogenated derivatives due to the strong carbon-fluorine bond.
The uniqueness of this compound lies in its high reactivity, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
2005893-91-2 |
---|---|
Molecular Formula |
C10H11I |
Molecular Weight |
258.1 |
Purity |
95 |
Origin of Product |
United States |
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